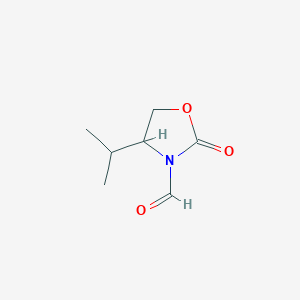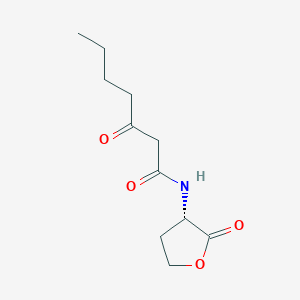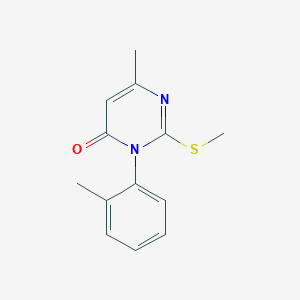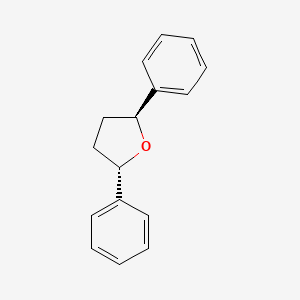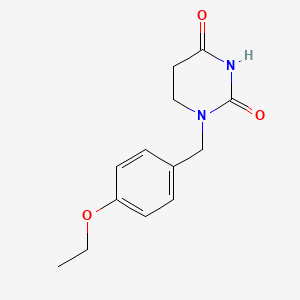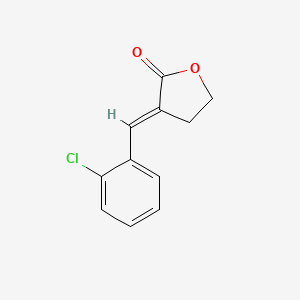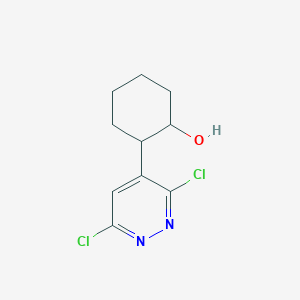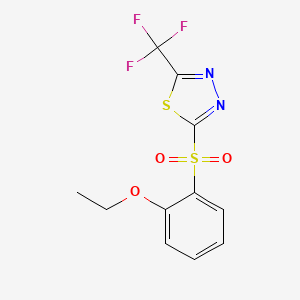
2-(2-Ethoxybenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the ethoxyphenyl and trifluoromethyl groups further enhances its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-ethoxybenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain the corresponding thiol or amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards the target .
Comparaison Avec Des Composés Similaires
2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:
- 2-((2-Methoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- 2-((2-Ethylphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- 2-((2-Fluorophenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
These compounds share the thiadiazole core structure but differ in the substituents attached to the phenyl ring. The unique combination of the ethoxyphenyl and trifluoromethyl groups in 2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
62617-22-5 |
|---|---|
Formule moléculaire |
C11H9F3N2O3S2 |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
2-(2-ethoxyphenyl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H9F3N2O3S2/c1-2-19-7-5-3-4-6-8(7)21(17,18)10-16-15-9(20-10)11(12,13)14/h3-6H,2H2,1H3 |
Clé InChI |
NSADYHYTERMZAP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1S(=O)(=O)C2=NN=C(S2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12914903.png)

